molecular formula C14H12N2O2 B075053 Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- CAS No. 1149-16-2

Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-

Cat. No. B075053
CAS RN: 1149-16-2
M. Wt: 240.26 g/mol
InChI Key: OMJNMRJMNUREOJ-KOBPNRPCSA-N
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Description

Synthesis Analysis

The synthesis of related phenol compounds involves the reaction of 2-butyl-4-methylphenol with formaldehyde and ethyleneamine, followed by a reaction with 2-naphthol to obtain novel bridged tetra(phenol) compounds. The synthesis process is characterized by specific reaction conditions such as methanol reflux and toluene reflux, indicating the complex nature of producing phenol derivatives (Ji Shun-jun, 2010).

Molecular Structure Analysis

The molecular structure of phenol derivatives exhibits significant diversity. For instance, crystallographic analysis reveals variations in space groups and geometric parameters, highlighting the impact of hydrogen bonding on molecular conformation and packing in unit cells (N. Fridman, 2007). Such studies are crucial for understanding the structural basis of its reactivity and properties.

Chemical Reactions and Properties

Phenol derivatives participate in various chemical reactions, forming stable complexes with metals such as Cu(II), Zn(II), and Cd(II). These reactions are indicative of the compound's coordination and acid-base properties, which are essential for its application in material science and coordination chemistry (Gianluca Ambrosi et al., 2003).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, significantly influence the compound's stability and reactivity. Investigations into derivatives like 2,6-bis(hydroxymethyl)-4-R-phenol reveal the importance of substituents and intermolecular interactions in determining the physical characteristics of phenol compounds (B. Masci & P. Thuéry, 2002).

Chemical Properties Analysis

The chemical behavior of Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-, is closely linked to its molecular structure and the presence of functional groups. Studies on the reactivity towards oxidation and complex formation provide insights into its versatility in chemical synthesis and potential industrial applications (H. Meier et al., 1994).

Safety And Hazards

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis-, like other chemicals, should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

2-[2-(2-hydroxyphenyl)iminoethylideneamino]phenol
Source PubChem
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InChI

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18/h1-10,17-18H
Source PubChem
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InChI Key

FZKAPSZEPRQQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC=NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061568
Record name Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-
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Molecular Weight

240.26 g/mol
Source PubChem
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Physical Description

Beige odorless solid; [Acros Organics MSDS]
Record name Glyoxal bis(2-hydroxyanil)
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Product Name

Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-

CAS RN

1149-16-2
Record name Glyoxal bis(2-hydroxyanil)
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Record name Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-
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Record name Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-
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Record name 2,2'-ethanediylidenedinitrilodiphenol
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Record name GLYOXAL-BIS(2-HYDROXYANIL)
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